![molecular formula C22H19FN4O3S B2573262 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione CAS No. 511238-73-6](/img/structure/B2573262.png)
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
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Overview
Description
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione, also known as FMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FMPP is a purine derivative that has been synthesized through various methods, and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Activity
A study by Ghorab et al. (2017) discussed the synthesis of a new series of compounds derived from a similar structural framework, focusing on their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungi. These compounds displayed promising antimicrobial properties, with some showing higher activity compared to reference drugs, indicating potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular Structure and Crystallography
Barakat et al. (2016) synthesized a compound through a multicomponent reaction, with its molecular structure confirmed by spectroscopic methods and X-ray crystallography. Such studies are crucial for understanding the structural basis of chemical reactivity and potential pharmacological activities (Barakat, Ghabbour, Atef, Al-Majid, Islam, & Ali, 2016).
Chemical Reactivity and Photocyclization
Research by Košmrlj and Šket (2007) explored the photochemical behavior of certain diones, leading to cyclization to flavones, a process significant for synthesizing compounds with potential biological activity. This illustrates the importance of photochemical methods in the synthesis of complex organic compounds (Košmrlj & Šket, 2007).
Stimulus-responsive Fluorescent Properties
A study by Lei et al. (2016) on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics highlights the synthesis of molecules displaying stimulus-responsive fluorescent properties. Such compounds have applications in materials science, particularly in developing smart materials for sensors and imaging technologies (Lei, Yang, Hua, Dai, Wang, Liu, Huang, Guo, Cheng, & Wu, 2016).
DNA Binding and Cytotoxicity
Research by Barve et al. (2009) into mixed-ligand copper(II) complexes, including their synthesis, characterization, DNA binding, cleavage, and cytotoxicity, demonstrates the potential of such compounds in the field of medicinal chemistry, particularly in the development of anticancer therapies (Barve, Kumbhar, Bhat, Joshi, Butcher, Sonawane, & Joshi, 2009).
Mechanism of Action
Target of Action
The compound “7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione” is a complex organic molecule that contains a purine dione moiety. Purine derivatives are known to interact with various biological targets, including nucleotide-binding proteins and certain enzymes .
Mode of Action
The fluorophenyl group could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving purine metabolism or signal transduction .
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-14-8-10-16(23)11-9-14)21(24-19)31-13-17(28)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCVUHVYXAPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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